N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide

Catalog No.
S547980
CAS No.
1213269-23-8
M.F
C25H27ClN6O3
M. Wt
494.97
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1...

CAS Number

1213269-23-8

Product Name

N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C25H27ClN6O3

Molecular Weight

494.97

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WZ4002; WZ-4002; WZ 4002.

Description

The exact mass of the compound N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide is 494.18332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Lung Cancer Research

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .

Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .

Application in Drug Resistance Research

Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .

Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .

Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .

Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .

Application in Overcoming Anoikis Resistance

Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .

Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Application in Combination Therapies

Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .

Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .

Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .

Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .

Application in Understanding Drug Resistance Mechanisms

Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .

Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .

Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .

Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .

Application in Combination Therapies for EGFR-Mutant Lung Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .

Molecular Structure Analysis

The key features of the molecule include:

  • A central aromatic core (phenyl) linked to various functional groups.
  • A chlorinated pyrimidine ring, which might contribute to biological activity [].
  • A methoxy group (OCH3), potentially influencing solubility and electronic properties.
  • A piperazine ring, a common scaffold in medicinal chemistry known for its ability to interact with biomolecules [].
  • An acrylamide moiety (CH2CHCONH2), which can participate in various chemical reactions.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond in the acrylamide moiety can be susceptible to hydrolysis under acidic or basic conditions, breaking it down into the corresponding carboxylic acid and amine [].
  • Polymerization: The acrylamide functionality can undergo polymerization reactions to form polymers with interesting properties [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

494.18332

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Wz-4002

Dates

Modify: 2023-08-15
1: Roskoski R Jr. ErbB/HER protein-tyrosine kinases: Structures and small molecule inhibitors. Pharmacol Res. 2014 Sep;87C:42-59. doi: 10.1016/j.phrs.2014.06.001. Epub 2014 Jun 11. Review. PubMed PMID: 24928736.
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3: Yano S, Nakagawa T. The current state of molecularly targeted drugs targeting HGF/Met. Jpn J Clin Oncol. 2014 Jan;44(1):9-12. doi: 10.1093/jjco/hyt188. Epub 2013 Dec 25. PubMed PMID: 24371262.
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5: Han C, Huang Z, Zheng C, Wan L, Zhang L, Peng S, Ding K, Ji H, Tian J, Zhang Y. Novel hybrids of (phenylsulfonyl)furoxan and anilinopyrimidine as potent and selective epidermal growth factor receptor inhibitors for intervention of non-small-cell lung cancer. J Med Chem. 2013 Jun 13;56(11):4738-48. doi: 10.1021/jm400463q. Epub 2013 May 24. PubMed PMID: 23668441.
6: Lee HJ, Schaefer G, Heffron TP, Shao L, Ye X, Sideris S, Malek S, Chan E, Merchant M, La H, Ubhayakar S, Yauch RL, Pirazzoli V, Politi K, Settleman J. Noncovalent wild-type-sparing inhibitors of EGFR T790M. Cancer Discov. 2013 Feb;3(2):168-81. doi: 10.1158/2159-8290.CD-12-0357. Epub 2012 Dec 10. PubMed PMID: 23229345; PubMed Central PMCID: PMC3576842.
7: Cortot AB, Repellin CE, Shimamura T, Capelletti M, Zejnullahu K, Ercan D, Christensen JG, Wong KK, Gray NS, Jänne PA. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway. Cancer Res. 2013 Jan 15;73(2):834-43. doi: 10.1158/0008-5472.CAN-12-2066. Epub 2012 Nov 19. PubMed PMID: 23172312; PubMed Central PMCID: PMC3994895.
8: Ercan D, Xu C, Yanagita M, Monast CS, Pratilas CA, Montero J, Butaney M, Shimamura T, Sholl L, Ivanova EV, Tadi M, Rogers A, Repellin C, Capelletti M, Maertens O, Goetz EM, Letai A, Garraway LA, Lazzara MJ, Rosen N, Gray NS, Wong KK, Jänne PA. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors. Cancer Discov. 2012 Oct;2(10):934-47. doi: 10.1158/2159-8290.CD-12-0103. Epub 2012 Sep 7. PubMed PMID: 22961667; PubMed Central PMCID: PMC3477553.
9: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
10: Sakuma Y, Yamazaki Y, Nakamura Y, Yoshihara M, Matsukuma S, Koizume S, Miyagi Y. NF-κB signaling is activated and confers resistance to apoptosis in three-dimensionally cultured EGFR-mutant lung adenocarcinoma cells. Biochem Biophys Res Commun. 2012 Jul 13;423(4):667-71. doi: 10.1016/j.bbrc.2012.06.009. Epub 2012 Jun 10. PubMed PMID: 22695117.

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